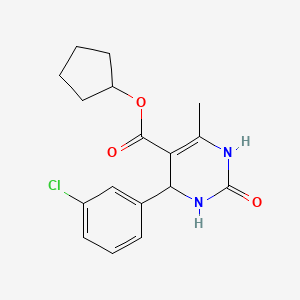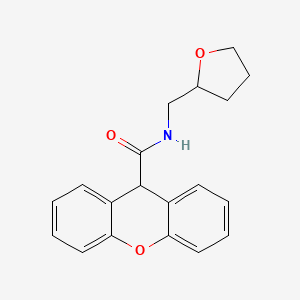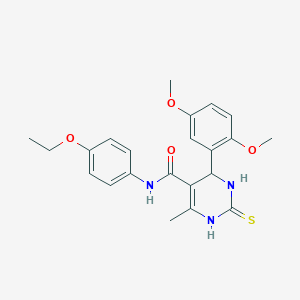![molecular formula C16H21N3O2 B5143256 N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5143256.png)
N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as DMXAA, is a synthetic small molecule that has been studied for its potential anti-cancer properties. It was first identified in the 1990s and has since been the subject of numerous scientific studies.
Mechanism of Action
The exact mechanism of action of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is not fully understood. However, it is believed to work by stimulating the production of cytokines, which are proteins that play a role in the immune response. Specifically, N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to activate the production of tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha).
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to induce vasodilation and increase blood flow. It has also been shown to increase the permeability of blood vessels, which may help to enhance the delivery of chemotherapy drugs to tumor cells.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is that it has been shown to be effective in a wide range of animal models, including mice, rats, and rabbits. In addition, it has been shown to be well-tolerated in these animals, with few side effects. However, one limitation of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings.
Future Directions
There are a number of potential future directions for research on N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is the development of new formulations of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide that may enhance its effectiveness. Another area of interest is the identification of biomarkers that may be used to predict which patients are most likely to respond to N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide treatment. Finally, there is interest in exploring the use of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide in combination with other anti-cancer agents, such as immunotherapy drugs or targeted therapies.
Synthesis Methods
The synthesis of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide involves several steps, including the reaction of 3-dimethylaminopropylamine with methyl isoxazole-4-carboxylate, followed by the addition of phenyl magnesium bromide. The final step involves the reaction of the resulting compound with oxalyl chloride to yield N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. In addition, N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to enhance the effectiveness of radiation therapy and chemotherapy.
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-14(16(20)17-10-7-11-19(2)3)15(18-21-12)13-8-5-4-6-9-13/h4-6,8-9H,7,10-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKBFDKWXYANQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(diethylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5143188.png)
![3-bromo-N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5143189.png)
![ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5143194.png)
![3-{[4-(acetylamino)phenoxy]sulfonyl}benzoic acid](/img/structure/B5143199.png)
![N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5143207.png)
![11-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5143213.png)
![5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5143220.png)

![5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5143242.png)
![1-(4-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5143243.png)
![4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B5143247.png)


![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(2-furyl)ethanone hydrochloride](/img/structure/B5143267.png)